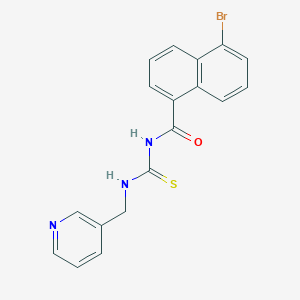
5-bromo-N-(pyridin-3-ylmethylcarbamothioyl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-1-naphthoyl)-N’-(3-pyridinylmethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a brominated naphthoyl group and a pyridinylmethyl group attached to a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1-naphthoyl)-N’-(3-pyridinylmethyl)thiourea typically involves the reaction of 5-bromo-1-naphthoyl chloride with N’-(3-pyridinylmethyl)thiourea. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions may include stirring at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-1-naphthoyl)-N’-(3-pyridinylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The brominated naphthoyl group can be reduced to form the corresponding naphthyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Naphthyl derivatives.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-1-naphthoyl)-N’-(3-pyridinylmethyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated naphthoyl group and the pyridinylmethyl group may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-naphthoyl)-N’-(3-pyridinylmethyl)thiourea: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(5-bromo-1-naphthoyl)-N’-(2-pyridinylmethyl)thiourea: The position of the pyridinylmethyl group is different, which may influence its properties.
Uniqueness
N-(5-bromo-1-naphthoyl)-N’-(3-pyridinylmethyl)thiourea is unique due to the presence of both a brominated naphthoyl group and a pyridinylmethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H14BrN3OS |
|---|---|
Molecular Weight |
400.3g/mol |
IUPAC Name |
5-bromo-N-(pyridin-3-ylmethylcarbamothioyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H14BrN3OS/c19-16-8-2-5-13-14(16)6-1-7-15(13)17(23)22-18(24)21-11-12-4-3-9-20-10-12/h1-10H,11H2,(H2,21,22,23,24) |
InChI Key |
SQVMRIGYMGAXPU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC(=S)NCC3=CN=CC=C3 |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC(=S)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({4-chloro-3-nitrobenzoyl}amino)phenyl]-2-furamide](/img/structure/B398880.png)
![N-{4-[(2,5-diiodobenzoyl)amino]phenyl}-2-furamide](/img/structure/B398882.png)
![N-[4-({3-nitrobenzoyl}amino)phenyl]-2-furamide](/img/structure/B398883.png)
![2-[3-allyl-2-({3-nitrophenyl}imino)-4-oxo-1,3-thiazolidin-5-yl]-N-{2-nitrophenyl}acetamide](/img/structure/B398886.png)
![2-[(2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B398888.png)
![4-[(3-(4-chlorophenyl)-5-oxo-4(5H)-isoxazolylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B398889.png)
![2-{3-allyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-{4-nitrophenyl}acetamide](/img/structure/B398891.png)
![2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B398892.png)
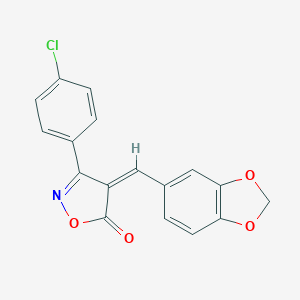
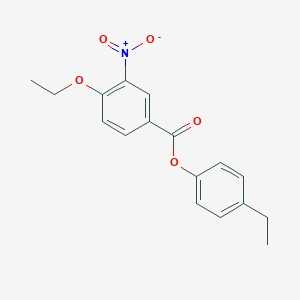
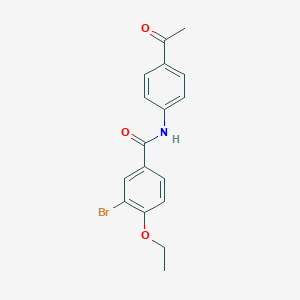
![N-[3-(benzoylamino)-4-chlorophenyl]-1-methoxy-2-naphthamide](/img/structure/B398897.png)
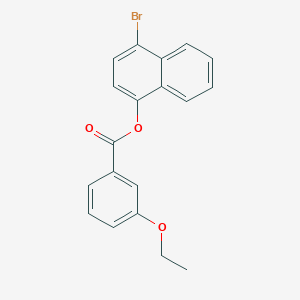
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B398899.png)
